

# Application Notes: The Use of Sodium ATP in Permeabilized Cell Studies

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Compound of Interest		
Compound Name:	Sodium ATP	
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#### Introduction

Permeabilized cell preparations are a powerful tool in cell biology, providing researchers with direct access to the intracellular environment. By selectively permeating the plasma membrane, it becomes possible to introduce molecules such as **Sodium ATP** that do not readily cross the intact cell membrane. This technique allows for the precise investigation of intracellular processes that are dependent on adenosine triphosphate (ATP), the primary energy currency of the cell. The addition of exogenous **Sodium ATP** to permeabilized cells is crucial for studying a wide range of cellular functions, including regulated exocytosis, muscle contraction, active transport, and protein degradation, in a controlled, cell-free environment that still maintains a high degree of structural and functional integrity.[1]

Commonly used permeabilizing agents include mild non-ionic detergents like digitonin and saponin, or pore-forming toxins such as streptolysin O.[1] Digitonin is particularly useful as it can selectively permeabilize the plasma membrane, which is rich in cholesterol, while leaving the membranes of organelles like mitochondria, which have low cholesterol content, largely intact. This selectivity is vital for studying mitochondrial functions such as ATP synthesis and calcium homeostasis.

## **Key Applications and Data**

The introduction of **Sodium ATP** into permeabilized cells is fundamental for dissecting its role in various cellular mechanisms. Below are examples of quantitative data from studies on ATP-dependent exocytosis.



### **ATP-Dependent Neurotransmitter Release**

In studies of neurosecretion, permeabilized nerve terminals can be used to investigate the specific requirements for neurotransmitter release. The data below illustrates the dose-dependent effect of **Sodium ATP** on the release of the neuropeptide Arginine Vasopressin (AVP) from permeabilized nerve terminals.

Table 1: Dose-Dependent Effect of Sodium ATP on AVP Release

Sodium ATP Concentration (μM)	AVP Release (pg above basal)
1	80 ± 7
10	252 ± 12
100	452 ± 25
500	475 ± 28

(Data sourced from a study on neuropeptide release from rat neurohypophysial nerve terminals, presented as mean  $\pm$  SEM)[1]

### **ATP Requirement for Catecholamine Release**

Similarly, PC12 cells, a common model for studying neuronal function, can be permeabilized to study the molecular machinery of exocytosis. The following data shows the requirement of both calcium and ATP for the release of norepinephrine.

Table 2: Calcium and ATP Dependence of Norepinephrine Release from Permeabilized PC12 Cells

Condition	[³H]Norepinephrine Release (% of total)
Basal (No Ca <sup>2+</sup> , No ATP)	~2%
+ 1 mM ATP (No Ca <sup>2+</sup> )	~3%
+ 10 μM Ca <sup>2+</sup> (No ATP)	~5%
+ 10 μM Ca <sup>2+</sup> , + 1 mM ATP	~18%



(Data synthesized from studies on PC12 cell exocytosis)[2]

# **Experimental Protocols**

## **Protocol 1: Cell Permeabilization with Digitonin**

This protocol provides a general method for permeabilizing cultured cells using digitonin. The optimal concentration of digitonin must be empirically determined for each cell type to ensure maximal plasma membrane permeabilization with minimal effects on organelle integrity.

#### Materials:

- Cultured cells (adherent or in suspension)
- Phosphate-Buffered Saline (PBS)
- Permeabilization Buffer (e.g., KHM Buffer: 25 mM HEPES-KOH pH 7.0, 125 mM Potassium Acetate, 2.5 mM Magnesium Acetate)
- Digitonin stock solution (e.g., 20 mg/mL in DMSO)
- Trypan Blue solution (0.4%)

#### Procedure:

- Cell Preparation:
  - For adherent cells, grow them on coverslips or appropriate culture plates.
  - For suspension cells, harvest by centrifugation (e.g., 500 x g for 5 minutes) and wash once with PBS. Resuspend in PBS to the desired cell density.
- Digitonin Titration (Optimization):
  - Prepare a series of digitonin dilutions in Permeabilization Buffer (e.g., 0, 10, 20, 40, 80 μg/mL).
  - Aliquot equal numbers of cells into separate tubes.



- Centrifuge the cells, remove the supernatant, and resuspend each cell pellet in a different digitonin dilution.
- Incubate for a fixed time (e.g., 5-10 minutes) at room temperature.
- Assess permeabilization by adding Trypan Blue to a small aliquot of cells from each tube.
  Count the percentage of blue (permeabilized) cells using a hemocytometer.
- Select the lowest digitonin concentration that permeabilizes >95% of the cells.[3]
- Permeabilization for Experiment:
  - Wash the cells once with ice-cold Permeabilization Buffer.
  - Add the pre-determined optimal concentration of digitonin in Permeabilization Buffer to the cells.
  - Incubate for 5-10 minutes at room temperature or on ice.[4]
  - Remove the digitonin-containing buffer and wash the cells gently with fresh
    Permeabilization Buffer to remove the detergent and cytosolic components.
  - The permeabilized cells are now ready for the experimental assay.

### **Protocol 2: Assay for ATP-Dependent Exocytosis**

This protocol describes a general procedure for measuring ATP-dependent release of a substance (e.g., neurotransmitter, hormone) from permeabilized cells.

#### Materials:

- Permeabilized cells (from Protocol 1)
- Intracellular-like Buffer (e.g., Glutamate-based buffer: 130 mM Potassium Glutamate, 20 mM HEPES pH 7.2, 5 mM Glucose, 5 mM EGTA, 2 mM MgCl<sub>2</sub>)
- **Sodium ATP** stock solution (100 mM in water, pH adjusted to 7.0)
- CaCl<sub>2</sub> stock solution to achieve desired free calcium concentrations.



• Detection assay for the released substance (e.g., ELISA, radioactive counting, HPLC).

#### Procedure:

- · Pre-incubation/Priming:
  - Resuspend the permeabilized cells in the Intracellular-like Buffer.
  - Add Sodium ATP to the desired final concentration (e.g., 1-2 mM) and an ATPregenerating system (e.g., creatine phosphate and creatine kinase) if necessary.
  - Incubate for 5-15 minutes at 30-37°C. This "priming" step allows ATP-dependent processes, such as the synthesis of essential lipids and protein phosphorylation, to occur.
     [5]

#### Stimulation:

- To trigger exocytosis, add CaCl<sub>2</sub> to the cell suspension to achieve the desired final free
  Ca<sup>2+</sup> concentration (typically in the range of 1-10 μM).
- Incubate for a defined period (e.g., 2-15 minutes) at 30-37°C.
- Sample Collection and Analysis:
  - Stop the reaction by placing the tubes on ice and centrifuging at high speed (e.g., 14,000 x
    g) for 2 minutes to pellet the cells.
  - Carefully collect the supernatant, which contains the released substances.
  - Quantify the amount of the substance of interest in the supernatant using an appropriate assay.
  - As a control, lyse a parallel set of cells to determine the total cellular content of the substance.
  - Express the released amount as a percentage of the total cellular content.

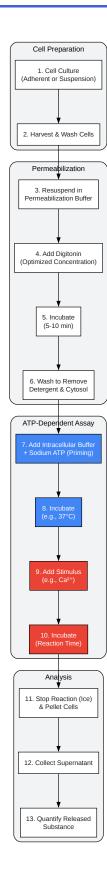
### **Visualizations**



## **Experimental Workflow**

The following diagram illustrates the general workflow for studying the effects of **Sodium ATP** in permeabilized cells.





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Workflow for Permeabilized Cell Assays





## Signaling Pathway: ATP in Ca2+-Dependent Exocytosis

This diagram outlines the key roles of **Sodium ATP** and Calcium in the process of regulated exocytosis, a common pathway studied using permeabilized cells.





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ATP and Ca<sup>2+</sup> Roles in Exocytosis



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